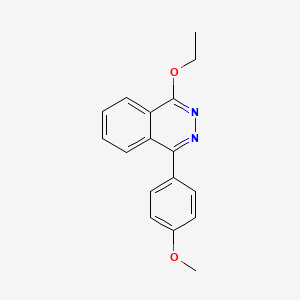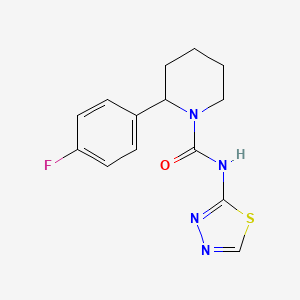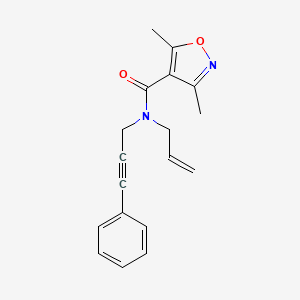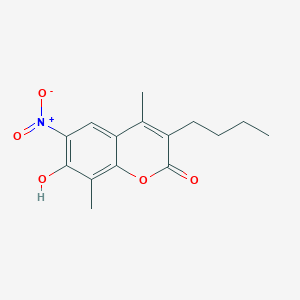
1-ethoxy-4-(4-methoxyphenyl)phthalazine
Vue d'ensemble
Description
1-ethoxy-4-(4-methoxyphenyl)phthalazine is a compound belonging to the phthalazine family, which is a class of heterocyclic compounds containing a fused benzene and pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-(4-methoxyphenyl)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further functionalization to introduce the ethoxy and methoxy groups. One common method involves the use of ethyl iodide and sodium methoxide in a nucleophilic substitution reaction to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethoxy-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced phthalazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethyl iodide and sodium methoxide in ethanol.
Major Products Formed
The major products formed from these reactions include phthalazinone derivatives, reduced phthalazine derivatives, and various substituted phthalazines with different functional groups.
Applications De Recherche Scientifique
1-ethoxy-4-(4-methoxyphenyl)phthalazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a vasodilator and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-ethoxy-4-(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological effects. It can also interact with receptors and ion channels, modulating their activity and resulting in various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethoxy-4-(4-hydroxyphenyl)phthalazine
- 1-ethoxy-4-(4-chlorophenyl)phthalazine
- 1-ethoxy-4-(4-nitrophenyl)phthalazine
Uniqueness
1-ethoxy-4-(4-methoxyphenyl)phthalazine is unique due to the presence of both ethoxy and methoxy groups, which enhance its chemical stability and biological activity
Propriétés
IUPAC Name |
1-ethoxy-4-(4-methoxyphenyl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17-15-7-5-4-6-14(15)16(18-19-17)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEBTMXCVSXICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-(2-methyl-1-pyridin-2-ylpropyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3912634.png)

![4-methoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912640.png)
![1-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)ethanone](/img/structure/B3912647.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 2-nitrobenzoate](/img/structure/B3912654.png)
![2-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}ethyl acetate](/img/structure/B3912665.png)
![5-hydroxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3912668.png)


![3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3912696.png)
![4-[(4Z)-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3912702.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912712.png)

![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912730.png)
